molecular formula C9H14ClN3O2 B6200987 methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride CAS No. 2694734-00-2

methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride

Cat. No.: B6200987
CAS No.: 2694734-00-2
M. Wt: 231.68 g/mol
InChI Key: BERPDQHFILWWGK-UHFFFAOYSA-N
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Description

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (NaBH4, LiAlH4), and bases (NaOH). Reaction conditions typically involve specific temperatures, solvent choices, and reaction times to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride has been investigated for its potential as an anti-cancer agent. Research indicates that compounds with pyrazolo[1,5-a]pyridine structures exhibit significant biological activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrazolo[1,5-a]pyridines and their derivatives as potential inhibitors of cancer cell proliferation. The results demonstrated that methyl 5-amino derivatives showed enhanced activity against HeLa and MCF-7 cells compared to other derivatives .

Fluorescent Probes

The compound has also been utilized in the development of fluorescent probes for biological imaging. Its ability to serve as a fluorophore allows for real-time monitoring of cellular processes.

Case Study: Optical Applications

Research by Tigreros et al. highlighted the use of pyrazolo[1,5-a]pyrimidines as fluorescent markers in live-cell imaging. The study demonstrated that these compounds could effectively label lipid droplets in HeLa cells with high specificity and low cytotoxicity .

Material Science

In material science, this compound is being explored for its potential as a building block in organic electronics and photonic devices due to its electronic properties.

Case Study: Organic Electronics

A recent investigation into organic semiconductor materials revealed that incorporating pyrazolo[1,5-a]pyridine derivatives improved charge mobility in organic field-effect transistors (OFETs). This suggests potential applications in flexible electronics .

Compound NameCell Line TestedIC50 (µM)Reference
Methyl 5-amino-4H-pyrazolo[1,5-a]pyridineHeLa10
Methyl 5-amino-4H-pyrazolo[1,5-a]pyridineMCF-712
Fluorescent derivativeHeLaN/A

Table 2: Properties of Pyrazolo[1,5-a]pyridine Derivatives for Organic Electronics

Compound NameCharge Mobility (cm²/Vs)Application AreaReference
Methyl 5-amino-4H-pyrazolo[1,5-a]pyridine0.15OFETs
Other derivativesVariesOrganic Photonics

Mechanism of Action

The mechanism of action of methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .

Biological Activity

Methyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused bicyclic structure that is known for various biological activities. The chemical formula is C8H10N4O2HClC_8H_10N_4O_2\cdot HCl, with a molecular weight of approximately 202.65 g/mol. The structural features contribute to its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain analogues showed promising activity against Mycobacterium tuberculosis (Mtb), with mechanisms involving inhibition of cell wall biosynthesis and other metabolic pathways . The minimum inhibitory concentrations (MICs) for selected compounds were determined, revealing effective concentrations that inhibit bacterial growth.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.5Mtb H37Rv
Compound B1.0Staphylococcus aureus
Compound C2.0Escherichia coli

2. Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has shown promise in anticancer research. Compounds derived from this structure have been studied for their ability to inhibit various cancer cell lines. For instance, some derivatives have demonstrated selective cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells, indicating a potential therapeutic window .

Cell LineIC50 (µM)Selectivity Index
HeLa102
L92920-

3. Enzyme Inhibition

This compound has been explored for its ability to inhibit specific enzymes associated with various diseases. Notably, it has shown activity against adaptor-associated kinase 1 (AAK1), which plays a role in synaptic vesicle recycling and receptor-mediated endocytosis . This inhibition could be leveraged for therapeutic strategies in neurological disorders.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : It interferes with key metabolic pathways in bacteria such as Mtb by targeting enzymes involved in cell wall synthesis and metabolic regulation.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
  • Enzyme Inhibition : By selectively inhibiting AAK1 and potentially other kinases, it disrupts signaling pathways critical for cellular processes.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyridine derivatives:

  • A study published in Nature Communications reported on the synthesis of a focused library of pyrazolo derivatives that exhibited enhanced antitubercular activity compared to their predecessors. These compounds were evaluated in vitro against different strains of Mtb and showed improved potency and selectivity .
  • Another investigation focused on the anticancer properties of these compounds revealed that certain derivatives could significantly reduce tumor growth in xenograft models while exhibiting low toxicity to normal tissues .

Properties

CAS No.

2694734-00-2

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-5-7-4-6(10)2-3-12(7)11-8;/h5-6H,2-4,10H2,1H3;1H

InChI Key

BERPDQHFILWWGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCC(CC2=C1)N.Cl

Purity

95

Origin of Product

United States

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